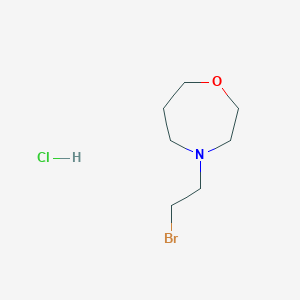
3-Butoxy-2,6-Difluorobenzyl bromid
Übersicht
Beschreibung
3-Butoxy-2,6-difluorobenzyl bromide is a chemical compound with the molecular formula C11H13BrF2O and a molecular weight of 279.12 g/mol. It is characterized by the presence of a butoxy group, two fluorine atoms, and a bromine atom attached to a benzyl ring. This compound is used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
3-Butoxy-2,6-difluorobenzyl bromide is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiepileptic drugs like rufinamide.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The primary target of 3-Butoxy-2,6-difluorobenzyl bromide is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the aromatic ring .
Mode of Action
3-Butoxy-2,6-difluorobenzyl bromide interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the carbon at the benzylic position, leading to the displacement of the bromide ion . This process can occur via two pathways: SN1 or SN2, depending on the nature of the substrate .
Biochemical Pathways
The compound’s action primarily affects the biochemical pathways involving the modification of aromatic compounds . The introduction of the 3-Butoxy-2,6-difluorobenzyl group can significantly alter the properties of the aromatic compound, potentially leading to changes in its reactivity, solubility, and biological activity .
Pharmacokinetics
Its metabolism likely involves the removal of the bromide ion and the oxidation of the butoxy group .
Result of Action
The molecular and cellular effects of 3-Butoxy-2,6-difluorobenzyl bromide’s action depend on the specific aromatic compound it modifies. For instance, it has been used as an alkylating agent for quinazolin-2-thione , and in the synthesis of 1,3,5-triazin-2,4,6-trione . It has also been used in the preparation of novel inhibitors for bovine viral diarrhea virus, a surrogate model of Hepatitis C virus .
Action Environment
The action, efficacy, and stability of 3-Butoxy-2,6-difluorobenzyl bromide can be influenced by various environmental factors. For instance, the rate of its nucleophilic substitution reactions can be affected by the polarity of the solvent, temperature, and the presence of catalysts . Its stability may be affected by exposure to light, heat, and moisture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-2,6-difluorobenzyl bromide typically involves the bromination of 2,6-difluorotoluene. One method includes the use of hydrobromic acid and hydrogen peroxide under lighting conditions. The reaction mixture is then washed with a saturated sodium sulfite solution and water, dried with anhydrous sodium sulfate, and purified using silica gel column chromatography .
Industrial Production Methods
In industrial settings, the production of 3-Butoxy-2,6-difluorobenzyl bromide may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butoxy-2,6-difluorobenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized at the benzylic position to form corresponding carboxylic acids.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions under acidic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzyl derivatives can be formed.
Oxidation Products: Benzoic acids and other oxidized derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Difluorobenzyl Bromide: Shares the difluorobenzyl core but lacks the butoxy group.
3,5-Difluorobenzyl Bromide: Similar structure with fluorine atoms at different positions.
Uniqueness
3-Butoxy-2,6-difluorobenzyl bromide is unique due to the presence of the butoxy group, which can influence its reactivity and solubility properties. This makes it a valuable intermediate for synthesizing more complex molecules with specific functional groups.
Eigenschaften
IUPAC Name |
3-(bromomethyl)-1-butoxy-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2O/c1-2-3-6-15-10-5-4-9(13)8(7-12)11(10)14/h4-5H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNQTPDBDBOPJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)F)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383250.png)
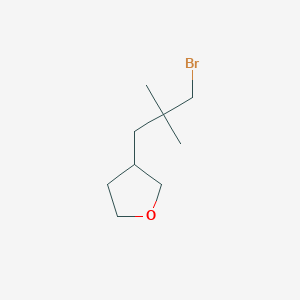
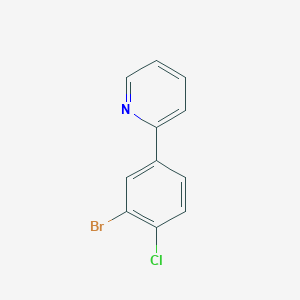
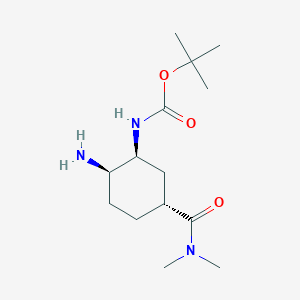
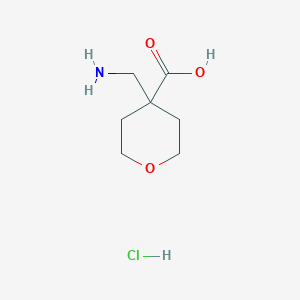
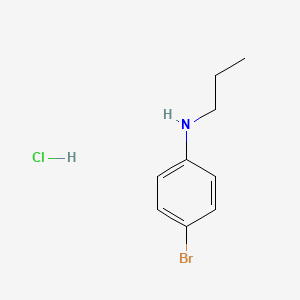
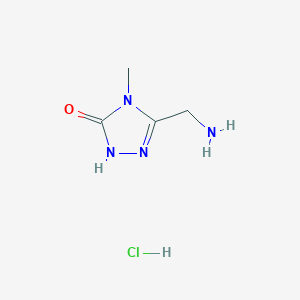
![1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B1383261.png)
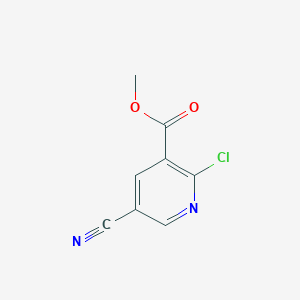
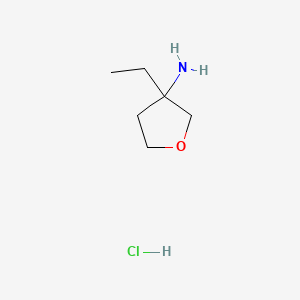
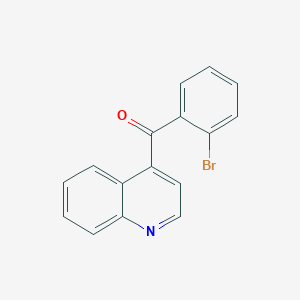
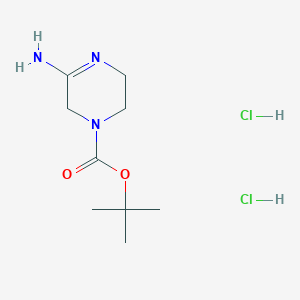
![1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1383272.png)
